2,4,6-Trihydroxybenzoic acid monohydrate
Overview
Description
2,4,6-Trihydroxybenzoic acid monohydrate, also known as protocatechuic acid monohydrate (PCA), is a compound characterized by the presence of three hydroxyl groups attached to a benzoic acid core. The molecular structure and properties of PCA have been extensively studied due to its relevance in various fields, including materials science and pharmaceuticals. The monohydrated form of PCA is particularly interesting because of its unique vibrational spectroscopic characteristics and its ability to form polymorphic structures .
Synthesis Analysis
While the provided papers do not directly describe the synthesis of 2,4,6-trihydroxybenzoic acid monohydrate, they do offer insights into related compounds and their synthesis pathways. For instance, the synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid is detailed, which involves a three-step reaction starting from amino benzoic acid, including bromination, diazo, and hydrolysis steps . Although this is not the same compound, the methodology could potentially be adapted for the synthesis of PCA by considering the specific functional groups and reactivity of the compound .
Molecular Structure Analysis
The molecular structure of PCA monohydrate has been investigated using vibrational spectroscopic techniques such as terahertz and Raman spectroscopy. The experimental spectra indicate that the monohydrated form of PCA has distinct absorption bands, which differ from those of its anhydrous form. Density functional theory calculations were performed to simulate the optimized structures and vibrational modes of the two PCA polymorphic forms, revealing that the monohydrated form I (MH-I) is in agreement with experimental observations .
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions involving 2,4,6-trihydroxybenzoic acid monohydrate. However, they do discuss the effects of intramolecular hydrogen bonding on the geometry of related compounds and their metal binding modes. For example, intramolecular hydrogen bonds in the H3thba- anion of 2,4,6-trihydroxybenzoic acid confer a rigid geometry to the ligand, influencing its reactivity and interaction with metals .
Physical and Chemical Properties Analysis
The physical and chemical properties of PCA monohydrate are closely related to its molecular structure. The presence of extensive hydrogen bonding within the structure of related trihydroxybenzoic acids, such as 2,3,4-trihydroxybenzoic acid dihydrate, suggests that similar interactions are likely to be present in PCA monohydrate. These hydrogen bonds can lead to the formation of specific crystal packing motifs and influence the solubility and stability of the compound . Additionally, the abnormal strength of dihydroxybenzoic acids, as discussed in the context of their dissociation constants, can provide insights into the acid-base properties of PCA monohydrate .
Scientific Research Applications
Structural Characterization
Research into the molecular structures of 2,4,6-trihydroxybenzoic acid (PCA) has been conducted using vibrational spectroscopic techniques. A study by Du et al. (2020) investigated both the monohydrated and anhydrous forms of PCA using terahertz and Raman spectral characterization. They observed differences in absorption bands and vibrational modes between the two forms, providing insights into the micro-molecular structures and dehydrated transitions of PCA (Du et al., 2020).
Biological Activity
Mammino and Kabanda (2010) conducted a computational study of 2,4,6-trihydroxybenzoic acid (FA), highlighting its unique biological activities among trihydroxybenzoic acids. Their research revealed that FA exhibits extreme properties, such as the lowest antioxidant activity and highest toxicity toward crustaceans. They examined the molecule's energy conformers and intramolecular hydrogen bonds, providing a deeper understanding of its biological properties (Mammino & Kabanda, 2010).
Metal Binding and Ligand Geometry
A study by Abrahams et al. (2022) synthesized over 20 new compounds derived from 2,4,6-trihydroxybenzoic acid (H4thba). They explored the effects of intramolecular hydrogen bonding on the ligand geometry and metal binding modes. Their findings revealed the rigid geometry of the ligand due to these bonds, which influences the variety of metal-binding modes (Abrahams et al., 2022).
Applications in Analytical Chemistry
Papac et al. (1996) researched the use of 2,4,6-trihydroxybenzoic acid in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI/TOF) for analyzing acidic oligosaccharides and glycopeptides. They identified alternative matrices for improved detection limits and sensitivity, highlighting the compound's utility in analytical techniques (Papac et al., 1996).
Role in Water Treatment
Leite et al. (2003) investigated the electrochemical oxidation of dihydroxybenzoic acid (2,4-DHBA), a related compound, for wastewater treatment. Their research showed the potential of electrochemical methods in degrading pollutants like 2,4-DHBA, contributing to environmental applications (Leite et al., 2003).
Safety And Hazards
Future Directions
2,4,6-Trihydroxybenzoic acid monohydrate can be used as an organic synthesis intermediate, with applications in pharmaceuticals, agrochemicals, and dyestuff fields . It has been suggested that cocrystals significantly influence the solubility of 2,4,6-Trihydroxybenzoic acid monohydrate, which could be taken into account in enhancing solubility formulations .
properties
IUPAC Name |
2,4,6-trihydroxybenzoic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5.H2O/c8-3-1-4(9)6(7(11)12)5(10)2-3;/h1-2,8-10H,(H,11,12);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZIRFCGHAROOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)C(=O)O)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369102 | |
Record name | 2,4,6-Trihydroxybenzoic acid monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trihydroxybenzoic acid monohydrate | |
CAS RN |
71989-93-0 | |
Record name | 2,4,6-Trihydroxybenzoic acid monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-Trihydroxybenzoic acid monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.